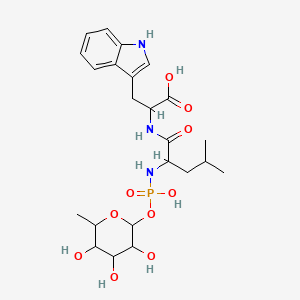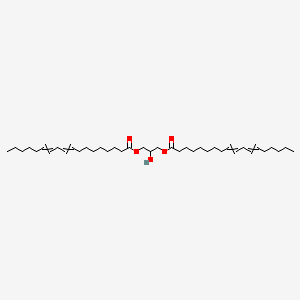
2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate is a complex ester compound. It is characterized by the presence of two linoleic acid moieties esterified to a glycerol backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate typically involves the esterification of linoleic acid with glycerol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions. The process involves the following steps:
Esterification: Linoleic acid is reacted with glycerol in the presence of sulfuric acid as a catalyst.
Reflux: The mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is purified by washing with water and drying under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of continuous reactors and efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group on the glycerol backbone can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols and diols.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also be hydrolyzed by lipases to release linoleic acid, which is a precursor for various bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-linoleoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine
- Linoleic acid ethyl ester
- 2-Hydroxy-1-(hydroxymethyl)ethyl (9Z,12Z)-9,12-octadecadienoate
Uniqueness
2-Hydroxy-3-(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate is unique due to its dual linoleic acid moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
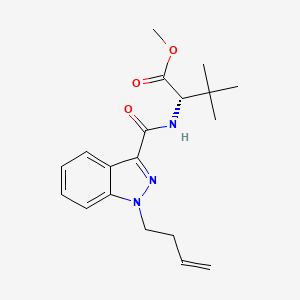
![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)
![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)

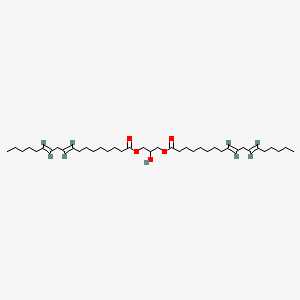
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)


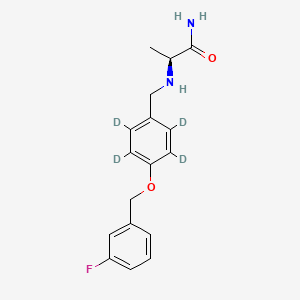
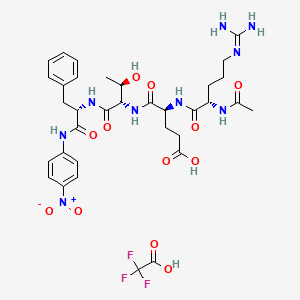
![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
